molecular formula C16H17FN2O4S B4463100 4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE

4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE

Cat. No.: B4463100
M. Wt: 352.4 g/mol
InChI Key: BOTATTRLEMDJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluorine atom, a methoxy group, and a sulfonamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamido group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzaldehyde or 4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzoic acid.

    Reduction: 4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in various electronic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxybenzenesulfonamide
  • 4-Fluoro-2-methoxybenzamide
  • 4-Fluoro-2-methoxybenzenesulfonyl chloride

Uniqueness

4-(5-Fluoro-2-methoxybenzenesulfonamido)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a sulfonamido and a dimethylbenzamide moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-19(2)16(20)11-4-7-13(8-5-11)18-24(21,22)15-10-12(17)6-9-14(15)23-3/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTATTRLEMDJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-N,N-DIMETHYLBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.